molecular formula C21H21BrClNO3 B5214488 3-methylbutyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate

3-methylbutyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate

Cat. No. B5214488
M. Wt: 450.8 g/mol
InChI Key: HKQUCBBBYICEDO-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methylbutyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as BB-Cl-amide and is used in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of BB-Cl-amide is not fully understood, but it is believed to act as an inhibitor of certain enzymes. This compound has been found to inhibit the activity of chymotrypsin, an enzyme that is involved in protein digestion. BB-Cl-amide has also been found to inhibit the activity of other enzymes, including elastase and trypsin.
Biochemical and Physiological Effects:
BB-Cl-amide has been found to have various biochemical and physiological effects. This compound has been found to inhibit the activity of enzymes involved in protein digestion, which may have implications for the treatment of certain diseases. BB-Cl-amide has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

BB-Cl-amide has several advantages for lab experiments, including its ease of synthesis and low cost. This compound has also been found to be stable under normal laboratory conditions. However, BB-Cl-amide has some limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the use of BB-Cl-amide in scientific research. One potential application is in the development of new drugs for the treatment of inflammatory diseases. BB-Cl-amide may also be useful in the development of new materials with unique properties. Further studies are needed to fully understand the mechanism of action of BB-Cl-amide and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, BB-Cl-amide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been found to be useful in the synthesis of other chemical compounds and has potential applications in the development of new drugs and materials. Further studies are needed to fully understand the mechanism of action of BB-Cl-amide and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of BB-Cl-amide involves the reaction of 2-bromobenzoyl chloride with 3-(4-chlorophenyl)acrylic acid in the presence of triethylamine. The resulting product is then reacted with 3-methylbutanol to produce BB-Cl-amide. This synthesis method has been widely used in the production of BB-Cl-amide and has been found to be efficient and cost-effective.

Scientific Research Applications

BB-Cl-amide has been used in various scientific research applications, including the synthesis of other chemical compounds. This compound has been found to be useful in the development of new drugs and materials due to its unique chemical properties. BB-Cl-amide has also been used in the field of organic chemistry to study the mechanism of chemical reactions.

properties

IUPAC Name

3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrClNO3/c1-14(2)11-12-27-21(26)19(13-15-7-9-16(23)10-8-15)24-20(25)17-5-3-4-6-18(17)22/h3-10,13-14H,11-12H2,1-2H3,(H,24,25)/b19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQUCBBBYICEDO-UYRXBGFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCOC(=O)/C(=C/C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methylbutyl (Z)-2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoate

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